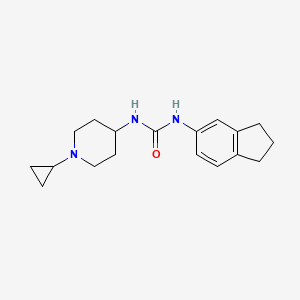![molecular formula C14H14ClNO2 B7513659 4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, clopidogrel, and is commonly used as an antiplatelet drug for the prevention of heart attacks and strokes. However,
作用机制
Clopidogrel works by irreversibly binding to the P2Y12 receptor on the surface of platelets. This binding prevents the activation of the receptor, which in turn inhibits the activation of platelets. This mechanism of action is unique to clopidogrel and makes it a valuable tool for investigating the role of platelets in cardiovascular disease.
Biochemical and Physiological Effects:
Clopidogrel has several biochemical and physiological effects that make it an important tool for investigating the role of platelets in cardiovascular disease. One of the main effects is the inhibition of platelet activation, which can help to prevent the formation of blood clots. Clopidogrel also has anti-inflammatory effects, which can help to reduce the inflammation that is often associated with cardiovascular disease.
实验室实验的优点和局限性
Clopidogrel has several advantages for use in lab experiments. One of the main advantages is its specificity for the P2Y12 receptor, which makes it a valuable tool for investigating the role of platelets in cardiovascular disease. However, there are also some limitations to the use of clopidogrel in lab experiments. One of the main limitations is that it is not a selective inhibitor of the P2Y12 receptor and can also inhibit other receptors. This can make it difficult to interpret the results of experiments that use clopidogrel.
未来方向
There are several future directions for research on clopidogrel. One area of research is the development of more selective inhibitors of the P2Y12 receptor that can be used to investigate the role of platelets in cardiovascular disease. Another area of research is the development of new drugs that can target other aspects of platelet activation and function. Finally, there is a need for more research on the long-term effects of clopidogrel use, particularly in patients with cardiovascular disease.
合成方法
Clopidogrel is synthesized through a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with methylamine to form 2-chloro-3,4-dimethoxy-N-methylbenzylamine. This compound is then reacted with 2-chloropyridine to form 2-chloro-3,4-dimethoxy-N-methylbenzyl-2-chloropyridine. The final step involves the reaction of this compound with potassium tert-butoxide to form clopidogrel.
科学研究应用
Clopidogrel has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a tool for investigating the role of platelets in the development of cardiovascular disease. Clopidogrel works by inhibiting the activation of platelets, which are small blood cells that play a key role in the formation of blood clots. By inhibiting platelet activation, clopidogrel can help to prevent the formation of blood clots that can lead to heart attacks and strokes.
属性
IUPAC Name |
4-[(4-chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-10-7-12(3-4-13(10)15)18-9-11-5-6-16(2)14(17)8-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQUGJIQTXIQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC(=O)N(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)


![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)


![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)

![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)
![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)
![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)